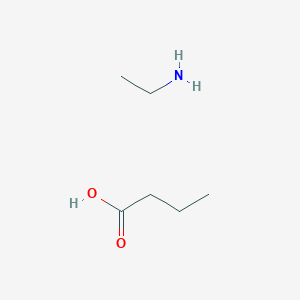
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2N2S It is characterized by the presence of bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and a methylsulfanyl group at the 5th position on a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent. The ethenyl and methylsulfanyl groups are introduced through subsequent reactions, which may involve the use of vinyl halides and thiol-containing compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the ethenyl and methylsulfanyl groups using automated processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Pyrazole derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dibromo-1-phenyl-5-(methylsulfanyl)-1H-pyrazole
- 3,4-Dibromo-1-ethenyl-5-(ethylsulfanyl)-1H-pyrazole
- 3,4-Dichloro-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
Uniqueness
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the specific combination of bromine atoms, an ethenyl group, and a methylsulfanyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
923035-96-5 |
|---|---|
Formule moléculaire |
C6H6Br2N2S |
Poids moléculaire |
298.00 g/mol |
Nom IUPAC |
3,4-dibromo-1-ethenyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H6Br2N2S/c1-3-10-6(11-2)4(7)5(8)9-10/h3H,1H2,2H3 |
Clé InChI |
AMJOWSZQYUKHDV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NN1C=C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)






![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)
